

A Comparative Toxicological Assessment of 5-Nitro-1,2,3-benzenetricarboxylic Acid

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Compound of Interest

Compound Name: 5-Nitro-1,2,3-benzenetricarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **5-Nitro-1,2,3-benzenetricarboxylic acid** against its non-nitrated counterpart and its structural isomers. Due to the limited publicly available experimental toxicity data for **5-Nitro-1,2,3-benzenetricarboxylic acid**, this guide integrates known data for related compounds with established principles of nitroaromatic and carboxylic acid toxicology. This approach allows for a preliminary hazard assessment and underscores the importance of further empirical testing.

Executive Summary

5-Nitro-1,2,3-benzenetricarboxylic acid combines two chemical moieties of toxicological interest: a nitroaromatic group and a tricarboxylic acid benzene ring. Nitroaromatic compounds are known for their potential mutagenicity and carcinogenicity, which is often mediated by the metabolic reduction of the nitro group to reactive intermediates that can induce oxidative stress and form DNA adducts.[1][2] Carboxylic acid-containing molecules, particularly those with multiple carboxyl groups, can also be associated with idiosyncratic drug toxicity.[3][4][5]

This guide compares **5-Nitro-1,2,3-benzenetricarboxylic acid** with three non-nitrated isomers:

- 1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)
- 1,2,4-Benzenetricarboxylic acid (Trimellitic acid)

- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

The comparison focuses on acute toxicity, irritation potential, and mutagenicity, providing a framework for understanding the potential toxicological profile of the target compound.

Quantitative Toxicity Data Comparison

The following table summarizes the available quantitative toxicity data for **5-Nitro-1,2,3-benzenetricarboxylic acid** and its selected alternatives. A significant data gap exists for **5-Nitro-1,2,3-benzenetricarboxylic acid** and Hemimellitic acid, for which no public experimental LD50 or IC50 values were found. For these compounds, a qualitative assessment based on their chemical class is provided.

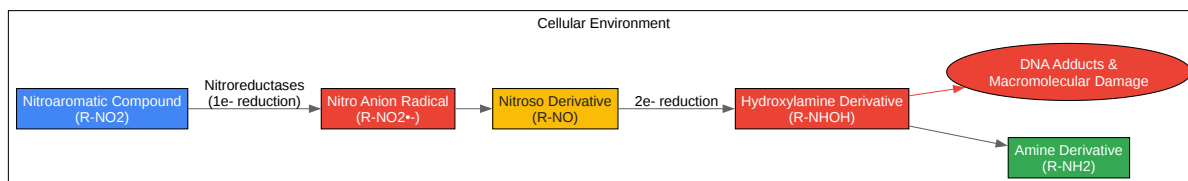
Compound	CAS Number	Acute Oral Toxicity (LD50)	Inhalation Toxicity (LC50)	Other Toxicity Data
5-Nitro-1,2,3-benzenetricarboxylic acid	3807-81-6	Data not available	Data not available	Expected to exhibit toxicity associated with nitroaromatic compounds.[1][2]
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)	569-51-7	Data not available	Data not available	Irritating to eyes, respiratory system, and skin. [6][7]
1,2,4-Benzenetricarboxylic acid (Trimellitic acid)	528-44-9	2500 mg/kg (mouse)[8]	>3750 mg/m ³ (rat)[9]	Causes skin and serious eye irritation.[8] The anhydride form is a sensitizer.[10]
1,3,5-Benzenetricarboxylic acid (Trimesic acid)	554-95-0	8370 mg/kg (rat) [11]	Data not available	Causes skin, eye, and respiratory irritation.[12] Low acute toxicity.[12]

Key Signaling Pathways in Toxicity

The toxicity of nitroaromatic compounds like **5-Nitro-1,2,3-benzenetricarboxylic acid** is often linked to their metabolism and the subsequent induction of cellular stress. Two key pathways are of particular importance: the metabolic activation of the nitro group and the oxidative stress response.

Metabolic Pathway of Nitroaromatic Compounds

The biological effects of many nitroaromatic compounds are dependent on their metabolic activation, primarily through the reduction of the nitro group. This process can occur via one- or two-electron pathways, catalyzed by various nitroreductases found in both bacteria and mammalian cells.[13] The reduction leads to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can bind to cellular macromolecules, including DNA, leading to genotoxicity.[4] The hydroxylamine metabolite is often considered the ultimate carcinogenic species.



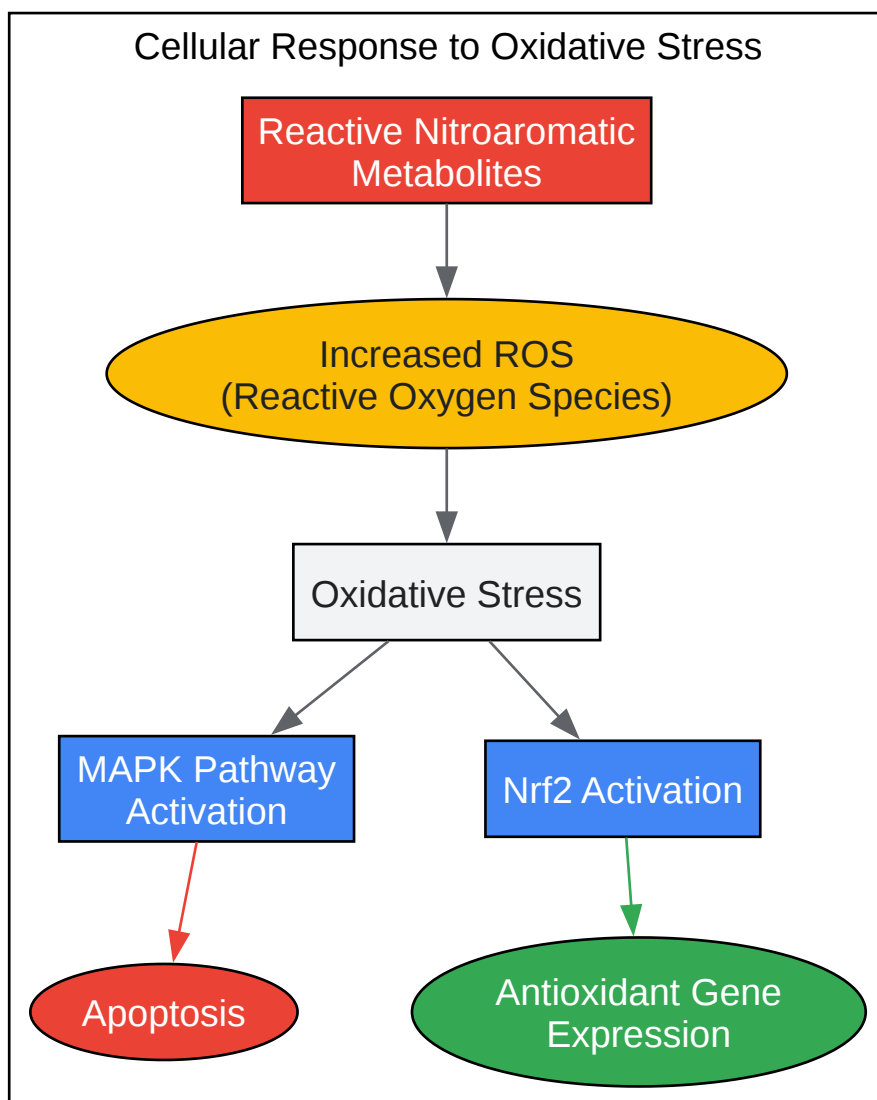
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Caption: Metabolic activation of a nitroaromatic compound.

Oxidative Stress Signaling Pathway

The metabolism of nitroaromatic compounds can lead to the formation of reactive oxygen species (ROS), which disrupts the cellular redox balance and causes oxidative stress.[1] ROS can damage lipids, proteins, and DNA. In response, cells activate complex signaling networks

to mitigate the damage and restore homeostasis. Key pathways include the Keap1-Nrf2 system, which upregulates antioxidant enzymes, and stress-activated protein kinase pathways like MAPK, which can lead to either cell survival or apoptosis depending on the severity of the stress.[14]



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Caption: Key signaling pathways activated by oxidative stress.

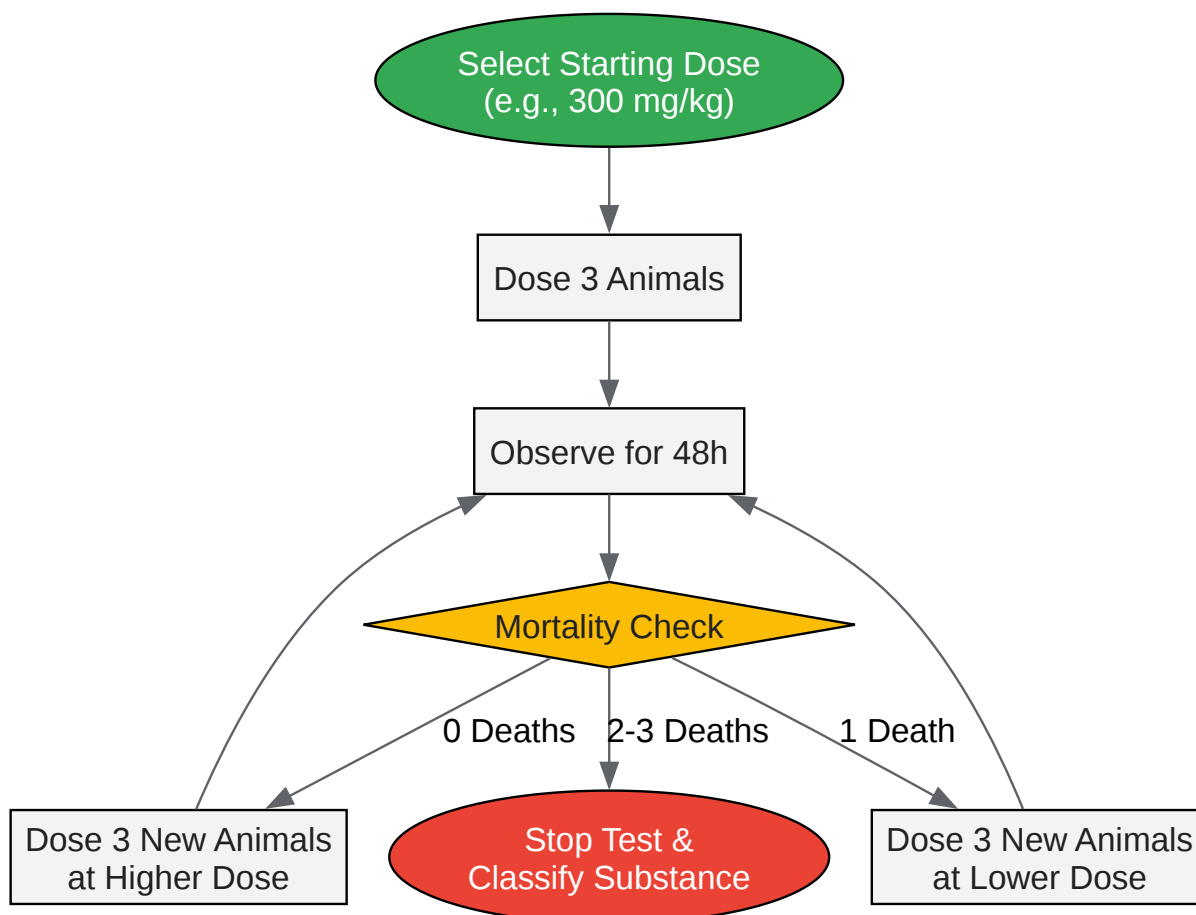
Experimental Protocols

Standardized protocols are crucial for generating reliable and comparable toxicity data. The following sections outline the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

- Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity class rather than determining a precise LD50.[\[15\]](#)
- Animal Model: Typically, young adult rats of a single sex (usually females) are used.[\[15\]](#)
- Procedure:
 - Animals are fasted prior to dosing.[\[15\]](#)
 - The test substance is administered in a single dose by gavage.[\[15\]](#)
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.[\[15\]](#)
 - Three animals are used in each step. The outcome (mortality or survival) determines the next step: if mortality occurs, the dose for the next group is lowered; if no mortality occurs, a higher dose is used.[\[15\]](#)
 - Animals are observed for signs of toxicity and mortality for at least 14 days.
- Endpoint: The test allows for the classification of the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.



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Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

- Procedure:
 - Cells are seeded in a 96-well plate and incubated to allow for attachment.
 - The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
 - After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
 - A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- Endpoint: The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.^[3]

- Principle: The test uses several strains of the bacterium *Salmonella typhimurium* that have mutations in the genes required to synthesize the amino acid histidine. As a result, these strains cannot grow on a histidine-free medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.^[3]
- Procedure:
 - The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
 - The treated bacteria are plated on a minimal agar medium that lacks histidine.

- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
- Endpoint: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Recommendations

The available data indicates that benzenetricarboxylic acids generally exhibit low to moderate acute toxicity but can be irritants to the skin, eyes, and respiratory system. The addition of a nitro group to the benzene ring, as in **5-Nitro-1,2,3-benzenetricarboxylic acid**, is expected to increase its toxic potential, particularly with respect to mutagenicity and systemic toxicity mediated by metabolic activation and oxidative stress.

Given the absence of experimental data for **5-Nitro-1,2,3-benzenetricarboxylic acid**, the following actions are recommended for a comprehensive toxicity assessment:

- Empirical Testing: Conduct standardized in vitro and in vivo toxicity studies, starting with cytotoxicity and mutagenicity assays (e.g., MTT and Ames tests) followed by acute oral toxicity testing if warranted.
- In Silico Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of **5-Nitro-1,2,3-benzenetricarboxylic acid**. These computational models can provide estimations of LD50 and other toxicological endpoints based on the chemical's structure, offering a valuable preliminary assessment in the absence of experimental data.

[14]

A thorough evaluation combining these approaches will provide the necessary data to ensure the safe handling and use of **5-Nitro-1,2,3-benzenetricarboxylic acid** in research and drug development.

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